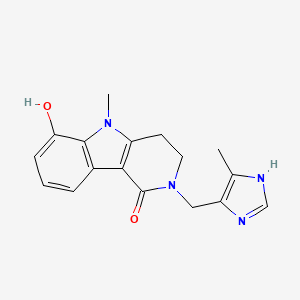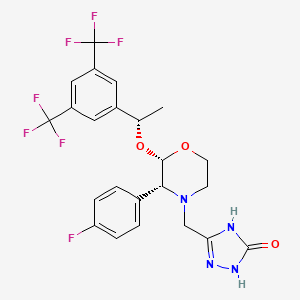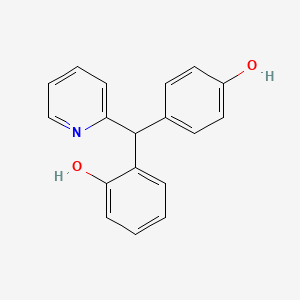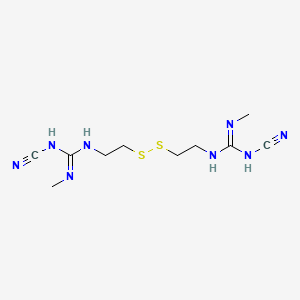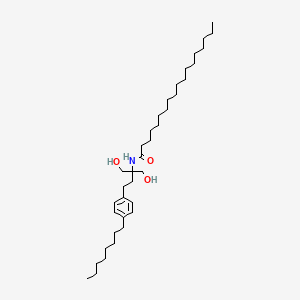
Fingolimod Stearate Amide
Descripción general
Descripción
Fingolimod Stearate Amide is an impurity standard of Fingolimod . Fingolimod is a medication used in the treatment of multiple sclerosis (MS), a chronic autoimmune disease that affects the central nervous system . It belongs to a class of drugs known as sphingosine-1-phosphate receptor modulators .
Synthesis Analysis
The manufacturing process of Fingolimod hydrochloride consists of multistep chemical synthesis . Eight process-related impurities (FINI imp A-H) of Fingolimod were synthesized and isolated . One unknown process-related impurity was found as a key intermediate (FINI) and was identified by LC-MS . An efficient and scalable synthesis of the immunomodulating drug fingolimod hydrochloride has been developed with the aziridine regioselective ring-opening reaction as a key step .Molecular Structure Analysis
Fingolimod Stearate Amide has a chemical formula of C37H67NO3 . It is a complex molecule with a nonchiral symmetric 2-substituted-2-aminoproane-1,3-diol framework .Chemical Reactions Analysis
Fingolimod is phosphorylated in vivo to form fingolimod-phosphate, which resembles naturally occurring sphingosine 1-phosphate (S1P), an extracellular lipid mediator . The high-affinity binding of fingolimod to the S1PR1 leads to Gαi/o inactivation of several signaling pathways .Aplicaciones Científicas De Investigación
Multiple Sclerosis (MS) Management
Fingolimod is primarily recognized for its role in the management of relapsing-remitting multiple sclerosis (RRMS). As an S1P receptor modulator, it induces immunomodulation through lymphocyte sequestration, reducing T-cell numbers in circulation and the CNS, thereby suppressing inflammation and MS .
Central Nervous System (CNS) Injuries
The compound has shown promise in experimental models for CNS injuries. Its pharmacological effects, such as inducing apoptosis, autophagy, and cell cycle arrest, may contribute to neuroprotection and recovery in CNS injury scenarios .
Neurodegenerative Diseases
Emerging evidence suggests potential therapeutic effects of Fingolimod in neurodegenerative diseases like Alzheimer’s disease (AD) and Parkinson’s disease (PD). It may modulate molecular pathways involved in disease initiation or progression, offering a novel approach to these conditions .
Epilepsy
In epilepsy, Fingolimod’s ability to modulate immune responses and possibly reduce neuroinflammation could be beneficial. Its impact on sphingolipid pathway enzymes and other molecular targets presents a new avenue for epilepsy treatment research .
Cancer Therapy
Fingolimod has been investigated for its anti-cancer effects, particularly in non-small cell lung cancer (NSCLC). Preclinical models suggest that it may affect tumor progression through cellular mechanisms within the tumor microenvironment, providing a potential therapeutic opportunity .
Immunomodulatory Diseases
Beyond MS, Fingolimod’s immunomodulatory properties are being explored for other immunomodulatory diseases. Its inhibitory effects on specific enzymes and activation of protein phosphatase 2A (PP2A) could be key in treating various autoimmune conditions .
Epigenetic Regulations
The compound’s ability to inhibit histone deacetylases points to its role in epigenetic regulation. This could have implications for diseases where epigenetic changes are a factor, opening up possibilities for novel treatments .
Macrophage Polarization
Fingolimod may influence macrophage M1/M2 shift, which is crucial in inflammation and tissue repair. This application could be significant in conditions where macrophage polarization plays a role in disease pathology or healing processes .
Mecanismo De Acción
- Fingolimod Stearate Amide primarily targets sphingosine 1-phosphate receptors (S1P receptors), specifically S1P1–5R .
- Consequently, lymphocytes are sequestered within lymphoid tissues, reducing their migration into inflamed tissues .
- Additionally, Fingolimod promotes an anti-inflammatory phenotype (M2) in lymphocytes through STAT3 phosphorylation .
- The affected pathways include:
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Safety and Hazards
Direcciones Futuras
Fingolimod is being studied for its potential therapeutic effects in diverse pathological conditions . In addition to its use in treating MS, it may have beneficial effects in immunomodulatory diseases, CNS injuries, and diseases including Alzheimer’s disease (AD), Parkinson’s disease (PD), epilepsy, and even cancer . Based on recent reports, fingolimod may soon find its way as an adjunct therapy in various disparate pathological conditions .
Propiedades
IUPAC Name |
N-[1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]octadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H67NO3/c1-3-5-7-9-11-12-13-14-15-16-17-18-19-21-23-25-36(41)38-37(32-39,33-40)31-30-35-28-26-34(27-29-35)24-22-20-10-8-6-4-2/h26-29,39-40H,3-25,30-33H2,1-2H3,(H,38,41) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBNYUXVNALWDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CCC1=CC=C(C=C1)CCCCCCCC)(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H67NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1242271-27-7 | |
| Record name | N-(1,1-Bis(hydroxymethyl)-3-(4-octylphenyl)propyl)octadecanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1242271277 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FINGOLIMOD STEARAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GQ2LRY07R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



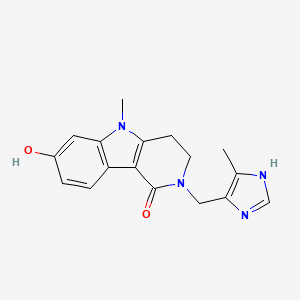
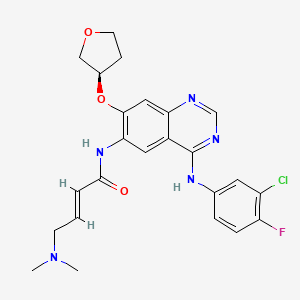
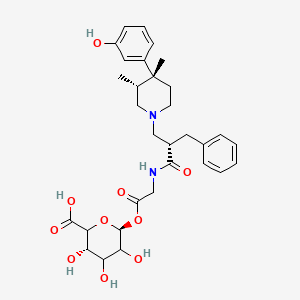
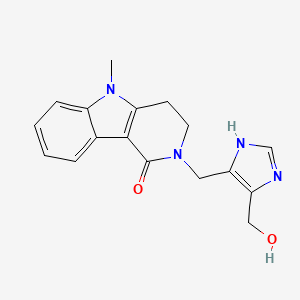
![(2S,3R)-2-[(1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine](/img/structure/B601770.png)
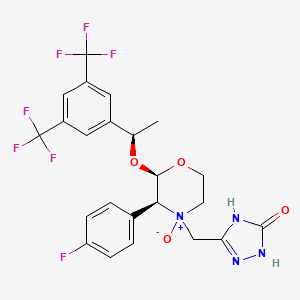

![5-[[(2S,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-1,2,4-triazol-3-one](/img/structure/B601776.png)
